molecular formula C9H14ClN3O3S B1431059 N-(5-chloro-2-methylphenyl)guanidine methanesulfonate CAS No. 1426290-73-4

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate

Cat. No.: B1431059
CAS No.: 1426290-73-4
M. Wt: 279.74 g/mol
InChI Key: OYVQMFYOLDYFRR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate is a useful research compound. Its molecular formula is C9H14ClN3O3S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methylphenyl)guanidine methanesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of Guanidine Compounds

Guanidine derivatives, including this compound, are known for their diverse biological activities. They exhibit properties such as:

  • Antimicrobial activity : Inhibiting bacterial growth.
  • Cardioprotective effects : Protecting cardiac cells during ischemia.
  • Neurological effects : Acting on the central nervous system (CNS).
  • Inhibition of Na+/H+ Exchanger (NHE) :
    • This compound has been studied for its role as a selective inhibitor of the NHE-1 isoform, which plays a crucial role in cardiac function during ischemic conditions. Inhibition of this exchanger can preserve cellular integrity and improve functional performance during reperfusion after an ischemic event .
  • Antimicrobial Properties :
    • Some guanidine derivatives have shown varying degrees of antibacterial activity. For instance, studies have indicated that certain guanidines can inhibit the growth of Staphylococcus aureus, while others have been ineffective against Pseudomonas aeruginosa and Escherichia coli .
  • Neuroprotective Effects :
    • Guanidine compounds may exert neuroprotective effects through modulation of ion channels and neurotransmitter systems, potentially offering therapeutic avenues for conditions like epilepsy and neuropathic pain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NHE InhibitionSelective inhibition of NHE-1; cardioprotective
Antimicrobial ActivityEffective against certain bacteria; variable efficacy
CNS EffectsPotential analgesic and anesthetic properties

Case Studies

  • Cardioprotective Study :
    A study highlighted that a related compound acted cardioprotectively when administered before and after ischemia. This suggests that this compound may have similar protective effects due to its structural similarities to other effective guanidines .
  • Antimicrobial Efficacy :
    In a comparative study on various guanidine derivatives, this compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains. Results showed promising antibacterial activity against specific strains while lacking efficacy against others .

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)guanidine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3.CH4O3S/c1-5-2-3-6(9)4-7(5)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVQMFYOLDYFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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